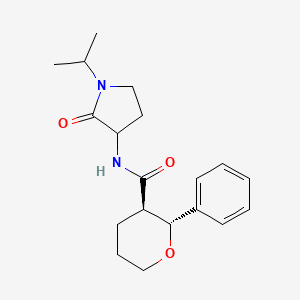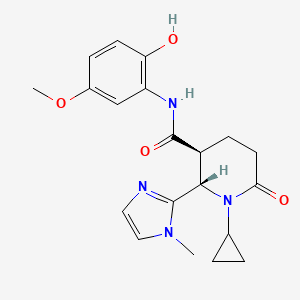![molecular formula C12H19F2NO4S B7338335 3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338335.png)
3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid, also known as DCMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. DCMC belongs to the class of cyclobutane-containing amino acids and has a unique chemical structure that makes it a promising candidate for drug design.
Mechanism of Action
The mechanism of action of 3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of enzymes that are involved in various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound has also been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of enzymes involved in various cellular processes, including DNA synthesis, protein synthesis, and cell division. Physiologically, this compound has been reported to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have antiviral and antibacterial activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid in lab experiments is its unique chemical structure, which makes it a promising candidate for drug design. Additionally, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities, making it a versatile compound for research. However, the synthesis of this compound is challenging and requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications in drug development.
Future Directions
There are several future directions for research on 3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid. One direction is to investigate the mechanism of action of this compound in more detail to better understand its potential applications in drug development. Another direction is to explore the potential of this compound in combination therapy with other drugs to enhance its efficacy. Additionally, further research is needed to optimize the synthesis of this compound to obtain higher yields and purity. Finally, the potential applications of this compound in other areas, such as agriculture and environmental science, should be explored.
In conclusion, this compound is a promising compound for scientific research due to its unique chemical structure and potential applications in drug development. Although the synthesis of this compound is challenging, it has been shown to exhibit antitumor, antiviral, and antibacterial activities. Further research is needed to better understand the mechanism of action of this compound and optimize its synthesis. The potential applications of this compound in other areas, such as agriculture and environmental science, should also be explored.
Synthesis Methods
The synthesis of 3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid involves a multistep process that requires expertise in organic chemistry. The first step involves the protection of the carboxylic acid group using a suitable protecting group. The second step is the coupling of the protected amino acid with the difluorocyclohexylmethylsulfonyl chloride. The third step involves the removal of the protecting group to obtain the final product, this compound. The synthesis of this compound is challenging and requires careful optimization of reaction conditions to obtain high yields.
Scientific Research Applications
3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid has shown potential applications in drug development due to its unique chemical structure. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been reported to have antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
Properties
IUPAC Name |
3-[(2,2-difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4S/c13-12(14)4-2-1-3-9(12)7-20(18,19)15-10-5-8(6-10)11(16)17/h8-10,15H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOPGQFKBCJNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CS(=O)(=O)NC2CC(C2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-4-yl]-(5-bromo-6-methoxypyridin-3-yl)methanone](/img/structure/B7338253.png)
![N-[(1R,3S)-3-cyclopropylcyclohexyl]-1,1-dioxothian-4-amine](/img/structure/B7338263.png)
![3-[(3aR,9aS)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]propanoic acid](/img/structure/B7338272.png)
![2-(4-fluoro-2-methylphenyl)-5-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]-1,3,4-oxadiazole](/img/structure/B7338291.png)
![(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B7338297.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B7338298.png)

![(3S)-2-(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338322.png)

![3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
![(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol](/img/structure/B7338344.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338348.png)
![N-[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338356.png)
![N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338362.png)
